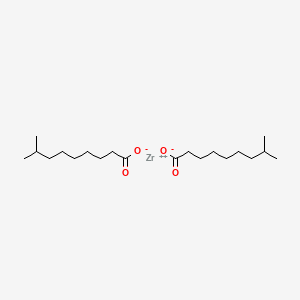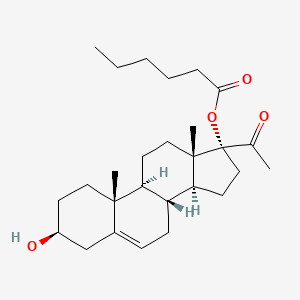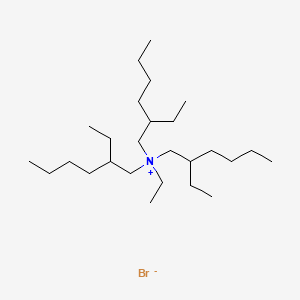
1-Propylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O2. It is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of propylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring . Another method includes the use of imidazole aldehydes in ethanol as a solvent, yielding the product in reasonable yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Applications De Recherche Scientifique
1-Propylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-Propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to improve insulin resistance through the activation of the PPAR-γ receptor. Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Comparaison Avec Des Composés Similaires
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom in the ring.
Imidazolidine-2,4-dione: A closely related compound with similar chemical properties and applications.
Uniqueness: 1-Propylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom enhances its lipophilicity and may influence its interaction with biological targets .
Propriétés
Numéro CAS |
85391-24-8 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2-4H2,1H3,(H,7,9,10) |
Clé InChI |
MZRJHJCATGZKTC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




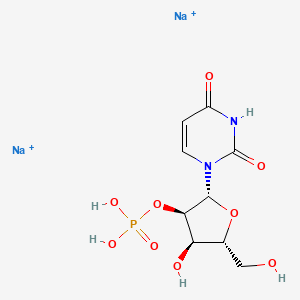
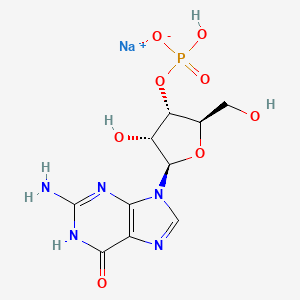

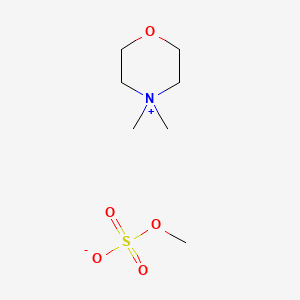
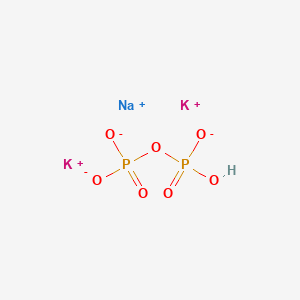

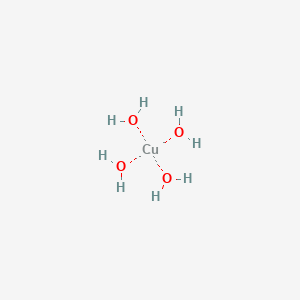
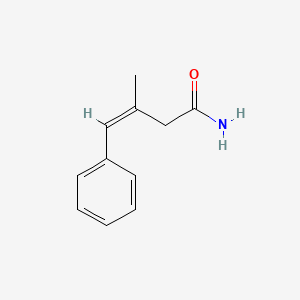
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
